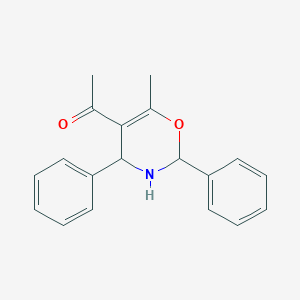
5-Hexenoic acid, 2-ethyl-, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexenoic acid, 2-ethyl-, ®- is an organic compound with the molecular formula C8H14O2 . It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the carboxylic acid family and contains a double bond, making it an unsaturated fatty acid. It is used in various chemical synthesis processes and has applications in multiple fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexenoic acid, 2-ethyl-, ®- can be achieved through several methods. One common approach involves the hydroformylation of propylene to produce butyraldehyde, followed by aldol condensation to form 2-ethylhexenal. This intermediate is then hydrogenated to yield 2-ethylhexanal, which is subsequently oxidized to produce 5-Hexenoic acid, 2-ethyl-, ®- .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroformylation and hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Hexenoic acid, 2-ethyl-, ®- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) and alcohols are used to form esters and other derivatives.
Major Products Formed
Oxidation: Various oxidized derivatives, including aldehydes and ketones.
Reduction: Saturated fatty acids.
Substitution: Esters, amides, and other functionalized compounds.
Scientific Research Applications
5-Hexenoic acid, 2-ethyl-, ®- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals, including flavors, fragrances, and polymers.
Mechanism of Action
The mechanism of action of 5-Hexenoic acid, 2-ethyl-, ®- involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexanoic acid: A similar compound with a different structural arrangement.
5-Hexenoic acid: The parent compound without the ethyl substitution.
4-Pentenoic acid: A related compound with a shorter carbon chain.
Uniqueness
5-Hexenoic acid, 2-ethyl-, ®- is unique due to its chiral nature and the presence of both a double bond and a carboxylic acid group. This combination of features makes it a versatile compound in chemical synthesis and research .
Properties
CAS No. |
161646-93-1 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(2R)-2-ethylhex-5-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-3-5-6-7(4-2)8(9)10/h3,7H,1,4-6H2,2H3,(H,9,10)/t7-/m1/s1 |
InChI Key |
FWUSTFBMWUQKDP-SSDOTTSWSA-N |
Isomeric SMILES |
CC[C@H](CCC=C)C(=O)O |
Canonical SMILES |
CCC(CCC=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,9bS)-2-Phenyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazole](/img/structure/B12553865.png)
![2-[(4-Chlorohex-3-en-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12553886.png)


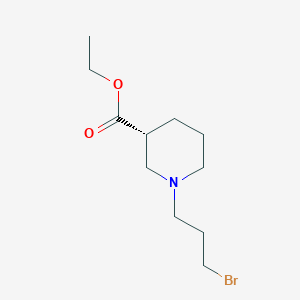

![N~1~,N~3~-Dibutyl-2-[2-(dodecyloxy)ethyl]-N~1~,N~3~-dimethylpropanediamide](/img/structure/B12553905.png)
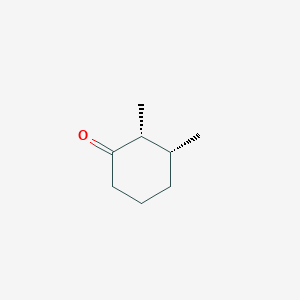
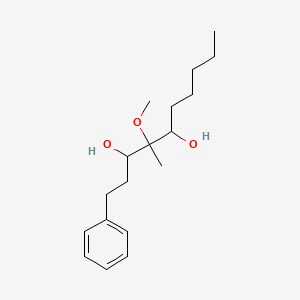
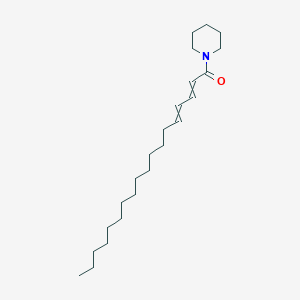
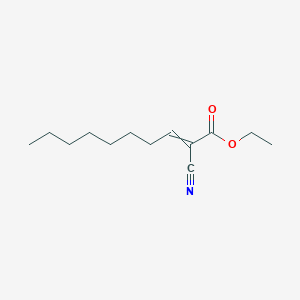
![2-[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]-1-methyl-5-nitro-1H-imidazole](/img/structure/B12553928.png)
![Propane, 2,2'-[1,2-ethynediylbis(telluro)]bis-](/img/structure/B12553942.png)
